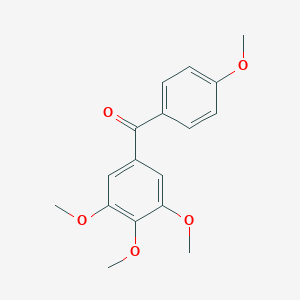
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-
Vue d'ensemble
Description
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, also known as MPTM, is a synthetic compound that belongs to the family of phenyl ketones. It is widely used in scientific research due to its unique properties and potential applications. In
Mécanisme D'action
The mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Effets Biochimiques Et Physiologiques
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the proliferation and migration of cancer cells, induce apoptosis, and reduce the production of reactive oxygen species (ROS) in cells. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has also been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yield. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is that it may exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-. One potential area of research is the development of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)--based fluorescent probes for imaging cellular structures. Another area of research is the investigation of the potential use of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- as a therapeutic agent for the treatment of inflammatory and cancerous conditions. Further studies are needed to fully elucidate the mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, or Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)-, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. Its unique properties and potential applications make it a valuable tool for researchers. The synthesis method of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- is relatively simple, and its biochemical and physiological effects have been well documented. Further studies are needed to fully understand the mechanism of action of Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- and its potential applications in various fields of scientific research.
Applications De Recherche Scientifique
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- has also been studied for its potential use as a fluorescent probe for imaging cellular structures.
Propriétés
Numéro CAS |
109091-08-9 |
|---|---|
Nom du produit |
Methanone, (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)- |
Formule moléculaire |
C17H18O5 |
Poids moléculaire |
302.32 g/mol |
Nom IUPAC |
(4-methoxyphenyl)-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C17H18O5/c1-19-13-7-5-11(6-8-13)16(18)12-9-14(20-2)17(22-4)15(10-12)21-3/h5-10H,1-4H3 |
Clé InChI |
GGZQGMKOFKNKQN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Synonymes |
(4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone PHT methanone |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-methoxy-9H-pyrido[2,3-b]indole](/img/structure/B169763.png)
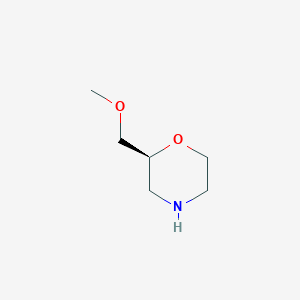
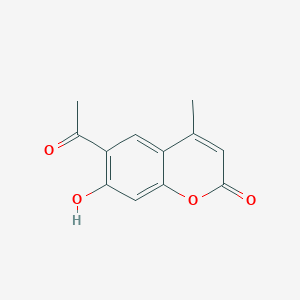
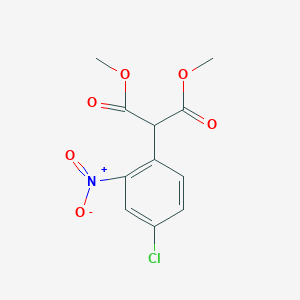
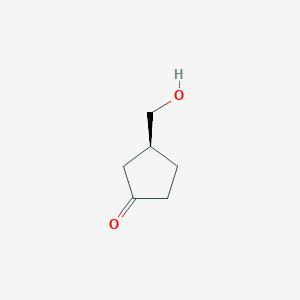
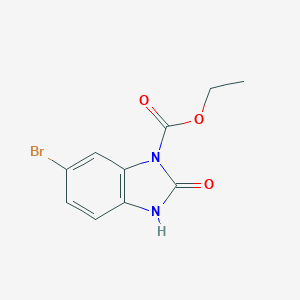
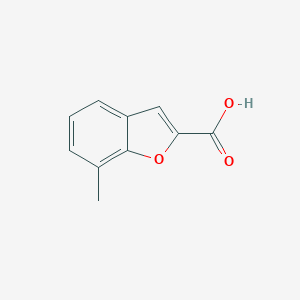
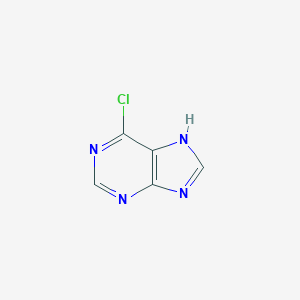
![1-[4-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B169778.png)
![[2-[(1S,2S,4R,6S,8S,9S,11S,12S,13R)-6-Cyclohexyl-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] 2-methylpropanoate](/img/structure/B169780.png)
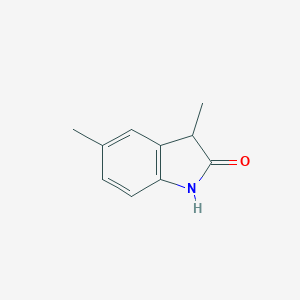
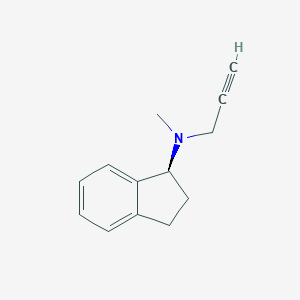
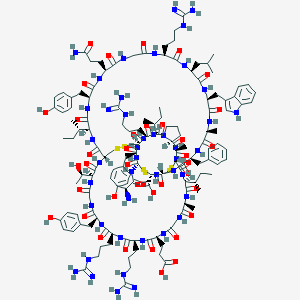
![2-Chloro-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B169788.png)